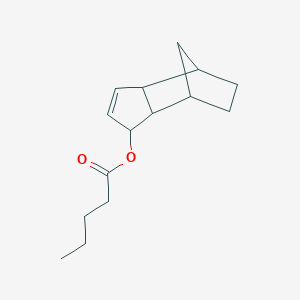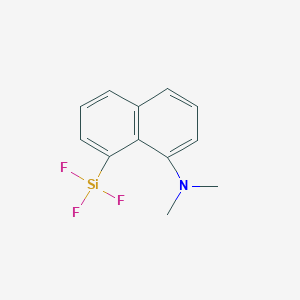
silver;propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetone is a colorless, volatile, and flammable liquid with a characteristic fruity odor . It is widely used as a solvent and in the production of various chemicals . The combination of silver with acetone can lead to unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver;propan-2-one can be synthesized through the reaction of silver nitrate with acetone in the presence of a reducing agent. The reaction typically involves mixing silver nitrate with acetone and adding a reducing agent such as sodium borohydride or hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and concentration of reactants. The final product is purified through filtration and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Silver;propan-2-one undergoes various chemical reactions, including:
Oxidation: Acetone can be oxidized to form acetic acid or other oxidation products.
Reduction: Silver ions can be reduced to metallic silver in the presence of a reducing agent.
Substitution: Acetone can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine can be used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Metallic silver and reduced organic products.
Substitution: Substituted acetone derivatives.
Applications De Recherche Scientifique
Silver;propan-2-one has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Explored for potential use in wound dressings and antimicrobial coatings.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of silver;propan-2-one involves the interaction of silver ions with biological molecules. Silver ions can bind to proteins and nucleic acids, disrupting their function and leading to antimicrobial effects . The acetone component can act as a solvent, enhancing the penetration of silver ions into biological tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-one (Acetone): A simple ketone used as a solvent and in chemical synthesis.
Silver Nitrate: A silver salt with strong antimicrobial properties.
Silver Acetate: A silver salt used in various chemical reactions and as an antimicrobial agent.
Uniqueness
Silver;propan-2-one combines the properties of both silver ions and acetone, leading to unique applications in antimicrobial treatments and chemical synthesis. Its ability to act as both a solvent and an antimicrobial agent makes it particularly valuable in medical and industrial applications .
Propriétés
Numéro CAS |
128904-00-7 |
|---|---|
Formule moléculaire |
C6H12AgO2+ |
Poids moléculaire |
224.03 g/mol |
Nom IUPAC |
silver;propan-2-one |
InChI |
InChI=1S/2C3H6O.Ag/c2*1-3(2)4;/h2*1-2H3;/q;;+1 |
Clé InChI |
HAHJBAXTYXRARQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C.CC(=O)C.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)



